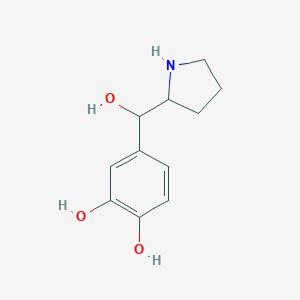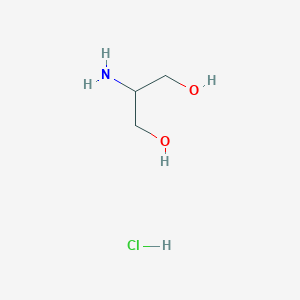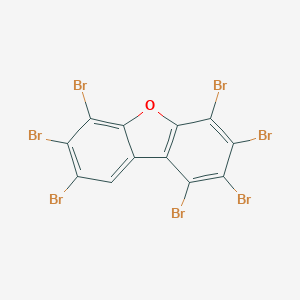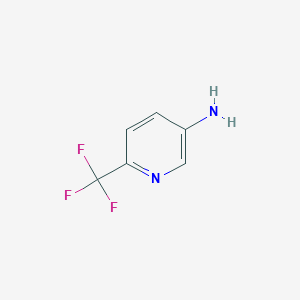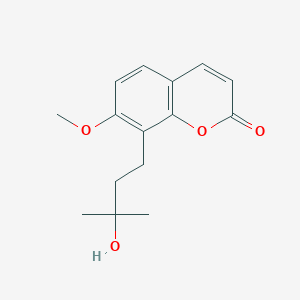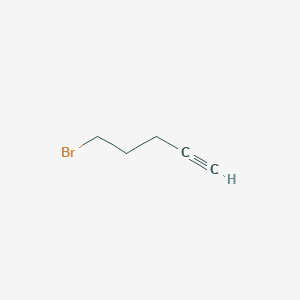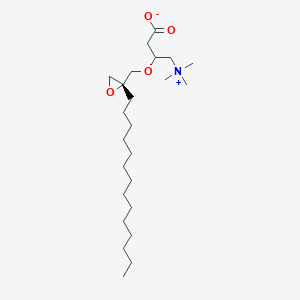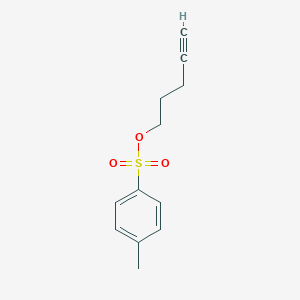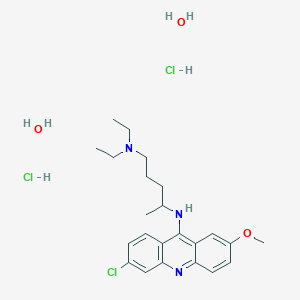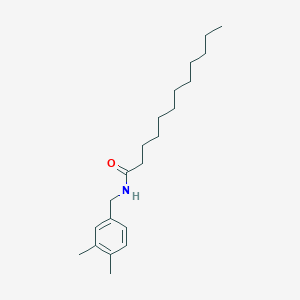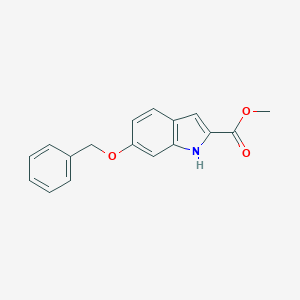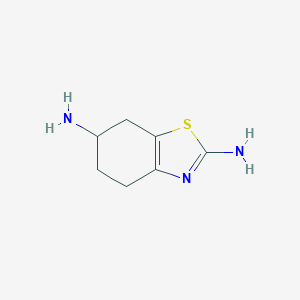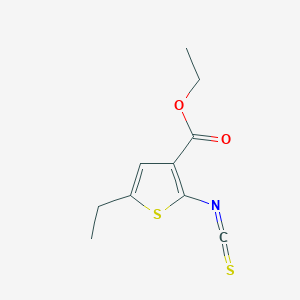
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have potential as an anticancer agent, as it exhibits cytotoxic activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. In material science, it has been studied for its potential applications in the development of organic semiconductors and as a building block for the synthesis of new materials. In organic synthesis, it has been studied for its potential as a versatile building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is not fully understood, but it is believed to be related to its ability to inhibit the growth of cancer cells and bacteria. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemische Und Physiologische Effekte
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is its versatility as a building block for the synthesis of various compounds. It can be easily synthesized through various methods and has been shown to exhibit various biological activities. However, one of the limitations of using Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic activity against cancer cells, but its toxicity towards normal cells is not fully understood. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate. One direction is the development of new compounds based on Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate for use as anticancer agents, anti-inflammatory agents, and antimicrobial agents. Another direction is the study of the mechanism of action of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate, particularly its cytotoxic activity against cancer cells. Additionally, the potential toxicity of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate towards normal cells should be further studied to ensure its safety for use in medical applications.
Synthesemethoden
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 5-ethyl-2-bromothiophene-3-carboxylate with potassium thiocyanate in the presence of copper(I) thiophene-2-carboxylate, or through the reaction of ethyl 5-ethyl-2-chlorothiophene-3-carboxylate with sodium thiocyanate in the presence of copper(I) thiophene-2-carboxylate. These methods have been studied extensively and have been found to be efficient in producing high yields of the compound.
Eigenschaften
CAS-Nummer |
109343-21-7 |
|---|---|
Produktname |
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate |
Molekularformel |
C10H11NO2S2 |
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C10H11NO2S2/c1-3-7-5-8(10(12)13-4-2)9(15-7)11-6-14/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BNICADDGDCDEQY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)N=C=S)C(=O)OCC |
Kanonische SMILES |
CCC1=CC(=C(S1)N=C=S)C(=O)OCC |
Synonyme |
3-Thiophenecarboxylicacid,5-ethyl-2-isothiocyanato-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



